Ensifentrine - 298680-25-8

Ensifentrine

Catalog Number: EVT-282134
CAS Number: 298680-25-8
Molecular Formula: C26H31N5O4
Molecular Weight: 477.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ensifentrine is under investigation in clinical trial NCT04535986 (A Phase 3 Clinical Trial to Evaluate the Safety and Efficacy of Ensifentrine in Patients With COPD).
Ensifentrine is an inhaled inhibitor of the phosphodiesterase (PDE) types 3 (PDE3) and 4 (PDE4), with potential anti-inflammatory and bronchodilator activities. Upon administration, ensifentrine targets, binds to and inhibits PDE3 and PDE4, which leads to an increase of both intracellular levels of cyclic-3',5'-adenosine monophosphate (cAMP) and cAMP-mediated signaling. This may lead to bronchial smooth muscle relaxation and modulate inflammatory responses. PDE3 and PDE4, members of the PDE superfamily, hydrolyze cAMP and 3',5'-cyclic guanosine monophosphate (cGMP) to their inactive 5' monophosphates. PDE3 is the most expressed PDE isoenzyme in bronchial smooth muscle. PDE4 is expressed in immune cells including T-cells, monocytes, macrophages, neutrophils, dendritic cells and eosinophils. It plays an important role in inflammation, especially in inflammatory airway diseases.

Milrinone

  • Relevance: Milrinone's selectivity for PDE3 contrasts with ensifentrine, which is a dual PDE3 and PDE4 inhibitor. This difference was used in research to elucidate the individual contributions of PDE3 and PDE4 inhibition to the overall effects of ensifentrine. Specifically, milrinone was used alongside roflumilast to demonstrate that the anti-inflammatory effects of ensifentrine were primarily due to PDE4 inhibition rather than PDE3 inhibition. []

Roflumilast

  • Relevance: Similar to milrinone, roflumilast was utilized in research to differentiate the impacts of PDE3 and PDE4 inhibition, ultimately attributing the anti-inflammatory effects of ensifentrine to PDE4 inhibition. [] Roflumilast is administered orally, whereas ensifentrine is designed for inhalation. [] The development of inhaled PDE4 inhibitors, potentially offering a better side effect profile compared to oral roflumilast, is an active area of research. []

Isoproterenol

  • Relevance: Research has shown that combining ensifentrine with low concentrations of isoproterenol enhances the beneficial modulation of granulocyte-macrophage colony-stimulating factor (GM-CSF) release from cystic fibrosis bronchial epithelial cells. This finding suggests a potential synergistic effect between the two drugs. []

Dexamethasone

  • Relevance: Similar to isoproterenol, combining low concentrations of dexamethasone with ensifentrine enhances the beneficial modulation of GM-CSF release in cystic fibrosis bronchial epithelial cells, suggesting potential for a synergistic treatment approach. []

Salbutamol

  • Relevance: Clinical studies have shown that ensifentrine induces bronchodilation with a peak effect comparable to that of salbutamol in COPD patients. [] Importantly, ensifentrine exhibited a superior safety profile with less impact on heart rate and blood pressure compared to salbutamol. []

Ipratropium

  • Relevance: Ensifentrine, when combined with ipratropium, has demonstrated additional bronchodilation and a significant reduction in hyperinflation in patients with stable, moderate to severe COPD. []

Tiotropium

  • Relevance: Clinical studies have investigated the benefits of adding ensifentrine to tiotropium therapy in COPD patients who experience continued symptoms and impaired lung function despite being on tiotropium. These studies revealed that ensifentrine, when added to tiotropium, provided significant improvements in lung function and quality of life over a 4-week period. [, ] Notably, the combination was well-tolerated and had a safety profile similar to placebo. []
Source

Ensifentrine was developed by Verona Pharma, a biopharmaceutical company focused on innovative respiratory therapies. The compound has undergone extensive clinical trials to establish its safety and efficacy in COPD patients .

Classification

Chemically, ensifentrine is classified as a small molecule drug. Its unique mechanism of action distinguishes it from traditional bronchodilators and anti-inflammatory medications used in COPD management. The compound's ability to inhibit both phosphodiesterase 3 and 4 positions it as a promising option for patients with persistent symptoms despite standard treatments .

Synthesis Analysis

Methods

The synthesis of ensifentrine involves several chemical reactions that yield the active pharmaceutical ingredient. Key methods include:

  1. Chemical Synthesis: The synthesis typically begins with commercially available starting materials, undergoing multiple steps of functionalization to build the complex structure of ensifentrine.
  2. Purification: After synthesis, the product is purified using techniques such as recrystallization or chromatography to ensure high purity levels necessary for pharmaceutical applications.
  3. Formulation: Ensifentrine is formulated into a dry powder inhaler or nebulizer solution for effective delivery to the lungs .

Technical Details

The final product must meet stringent pharmaceutical standards regarding particle size distribution and aerodynamic properties to ensure optimal delivery and absorption in the respiratory tract. For example, the dry powder formulation may contain lactose as an excipient, with specific particle size distributions (Dv10 and Dv90) tailored to enhance inhalation performance .

Molecular Structure Analysis

Structure

The molecular structure of ensifentrine can be represented by its chemical formula, which includes various functional groups that contribute to its pharmacological activity. The precise three-dimensional conformation is crucial for its interaction with phosphodiesterase enzymes.

Data

  • Molecular Weight: Approximately 366.4 g/mol.
  • Chemical Formula: C17_{17}H22_{22}N2_{2}O4_{4}.
  • Structural Features: The presence of specific functional groups allows ensifentrine to exhibit selective inhibition of phosphodiesterase 3 and 4 enzymes.
Chemical Reactions Analysis

Reactions

Ensifentrine undergoes various chemical reactions during its synthesis and when interacting with biological systems:

  1. Enzymatic Reactions: Inhibition of phosphodiesterase enzymes leads to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) within cells, promoting bronchodilation and anti-inflammatory effects.
  2. Stability Studies: Ensifentrine's stability under various conditions (temperature, humidity) is critical for ensuring its efficacy over time .

Technical Details

In vitro studies have shown that ensifentrine effectively inhibits phosphodiesterase activity with IC50_{50} values indicating potent inhibition at low concentrations (e.g., 0.25 nM for phosphodiesterase 3A) .

Mechanism of Action

Process

Ensifentrine functions by inhibiting both phosphodiesterase 3 and phosphodiesterase 4 enzymes:

  • Phosphodiesterase 3 Inhibition: Leads to increased cAMP levels, resulting in bronchodilation through relaxation of airway smooth muscle.
  • Phosphodiesterase 4 Inhibition: Reduces inflammation by inhibiting the breakdown of cAMP in inflammatory cells, thus decreasing cytokine release and eosinophil recruitment.

Data

Clinical studies have demonstrated significant improvements in lung function (measured by forced expiratory volume in one second) and reductions in symptoms associated with COPD when patients are treated with ensifentrine .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Ensifentrine exhibits variable solubility depending on the formulation; studies indicate it can be effectively delivered via inhalation routes.

Chemical Properties

  • Stability: Ensifentrine shows good stability under controlled storage conditions (25 °C and 60% relative humidity), maintaining its efficacy over time .
  • Polymorphism: Different polymorphic forms can affect solubility and stability; ongoing research evaluates these aspects for optimal formulation strategies .
Applications

Scientific Uses

Ensifentrine is primarily investigated for its application in treating COPD, where it has shown promise in improving lung function, reducing dyspnea, and enhancing quality of life for patients . Additionally, ongoing research explores its potential use in other respiratory conditions characterized by inflammation and bronchoconstriction.

Introduction to Ensifentrine in Respiratory Pharmacology

Historical Context of PDE Inhibitors in Pulmonary Therapeutics

The exploration of phosphodiesterase inhibitors in respiratory medicine began with non-selective agents such as theophylline, which has been used since the 1950s for asthma and COPD management. Theophylline exerts modest bronchodilatory and anti-inflammatory effects through non-selective PDE inhibition, but its clinical utility has been severely limited by a narrow therapeutic window and significant adverse effects, including cardiac arrhythmias, seizures, and gastrointestinal disturbances. At therapeutic plasma concentrations (5-15 µg/mL), theophylline provides only modest PDE inhibition, with many adverse effects occurring at concentrations above 20 µg/mL [6].

The subsequent development of selective PDE inhibitors sought to improve safety profiles while maintaining efficacy. Roflumilast, a selective PDE4 inhibitor approved for severe COPD with chronic bronchitis, demonstrated significant anti-inflammatory effects and reduced exacerbation rates. However, its utility has been constrained by class-related adverse effects including nausea, diarrhea, and weight loss, which limit patient tolerance and adherence. These adverse effects stem primarily from systemic exposure following oral administration [2] [6].

The historical limitations of PDE inhibitors created an unmet need for agents that could effectively target pulmonary PDE isoforms while minimizing systemic exposure. This need drove innovation in both compound design and delivery methods, leading to the development of locally administered inhibitors with improved therapeutic indices [3] [6].

Table 1: Evolution of PDE Inhibitors in Respiratory Therapeutics

GenerationRepresentative CompoundPDE TargetAdministrationKey Limitations
First (1950s)TheophyllineNon-selectiveOralNarrow therapeutic window, multiple drug interactions, significant adverse effects
Second (2000s)RoflumilastPDE4-selectiveOralGastrointestinal side effects, weight loss, limited tolerability
Third (Current)EnsifentrinePDE3/PDE4 dualInhaledMinimizes systemic exposure while providing dual bronchodilator/anti-inflammatory action

Emergence of Dual-Action PDE3/PDE4 Inhibitors

The therapeutic rationale for dual PDE3/PDE4 inhibition stems from the complementary roles of these enzymes in pulmonary physiology and their distinct cellular distributions. PDE3 is predominantly expressed in airway smooth muscle cells, cardiomyocytes, platelets, and certain immune cells (B-lymphocytes and macrophages). PDE4 has a broader inflammatory cell distribution, being expressed in neutrophils, eosinophils, macrophages, lymphocytes, and structural cells including epithelial cells and fibroblasts [3] [4] [6].

At the molecular level, PDE3 inhibition increases intracellular concentrations of both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in airway smooth muscle, leading to relaxation and bronchodilation. PDE4 inhibition specifically elevates cAMP in inflammatory cells, suppressing activation and migration of neutrophils, eosinophils, and other pro-inflammatory cells implicated in COPD pathogenesis. Preclinical studies demonstrated that combined inhibition produces synergistic effects on airway smooth muscle relaxation and anti-inflammatory activity that exceed what either mechanism achieves alone [3] [4] [8].

Table 2: Cellular Targets and Functional Effects of PDE3/PDE4 Inhibition

Cell TypePDE3 ExpressionPDE4 ExpressionFunctional Effect of Dual Inhibition
Airway Smooth MuscleHighModerateBronchodilation via increased cAMP/cGMP
NeutrophilsLowHighReduced chemotaxis, reactive oxygen species production
MacrophagesModerateHighDecreased cytokine production (TNF-α, IL-8)
Epithelial CellsModerateHighIncreased ciliary beat frequency, enhanced mucociliary clearance
EosinophilsLowHighReduced survival and activation
LymphocytesModerate (B-cells)High (T-cells)Modulation of adaptive immune responses

Ensifentrine emerged as a particularly promising dual inhibitor due to its high selectivity and potency. In enzyme activity assays, ensifentrine inhibited PDE3A with an IC50 of 0.25 nM and PDE3B with an IC50 of 0.29 nM, while inhibiting PDE4B2 with an IC50 of 290 nM. This selective inhibition profile translates to functional effects at the cellular level: ensifentrine increases intracellular cAMP in human neutrophils and bronchial epithelial cells, inhibits TNF-α production in monocytes (IC50 = 520 nM), and suppresses proliferation of stimulated mononuclear cells [3].

Beyond bronchodilation and anti-inflammatory effects, ensifentrine uniquely enhances ciliary beat frequency in human bronchial epithelial cells by 10.4 ± 1.8% after 30 minutes of treatment. Additionally, it activates cystic fibrosis transmembrane conductance regulator (CFTR)-mediated chloride ion secretion, suggesting potential benefits for mucociliary clearance—a critical factor in COPD where mucus hypersecretion and impaired clearance contribute significantly to symptoms and disease progression [3] [5].

Rationale for Ensifentrine’s Development in COPD Management

The development of ensifentrine specifically addresses several persistent limitations in COPD management. Despite available therapies including long-acting muscarinic antagonists (LAMAs), long-acting β2-agonists (LABAs), and inhaled corticosteroids (ICS), many patients remain symptomatic with impaired quality of life and persistent exacerbation risk. The 2023 ENHANCE trials highlighted that 55-69% of enrolled patients with moderate-to-severe COPD continued to experience significant symptoms despite background therapy with LAMAs or LABAs [1].

Ensifentrine's value proposition in this therapeutic landscape includes:

  • Complementary Mechanism to Existing Therapies: As an add-on to established bronchodilators, ensifentrine provides additional lung function improvements by targeting distinct pathways. Clinical studies demonstrate that adding ensifentrine to tiotropium (LAMA) produces dose-dependent increases in FEV1, with placebo-corrected differences of 77.5 mL for 0.375 mg and 124.2 mL for 3 mg doses at Week 4. Even in patients already receiving dual or triple therapy, ensifentrine further improved bronchodilation, evidenced by 87-94 mL increases in FEV1 AUC0-12h versus placebo in the ENHANCE trials [1] [8].

  • Exacerbation Reduction: COPD exacerbations significantly drive disease progression, mortality, and healthcare utilization. Ensifentrine demonstrates clinically meaningful effects on exacerbation frequency, a critical endpoint distinct from symptomatic relief. In the ENHANCE trials, ensifentrine reduced the rate of moderate-to-severe exacerbations by 36% (rate ratio 0.64; p=0.050) in ENHANCE-1 and 43% (rate ratio 0.57; p=0.009) in ENHANCE-2 over 24 weeks compared to placebo. Time to first exacerbation also significantly increased with hazard ratios of 0.62 (p=0.038) and 0.58 (p=0.009) respectively [1] [7].

  • Multi-dimensional Efficacy: Beyond lung function, ensifentrine improves patient-reported outcomes including respiratory symptoms, dyspnea, and quality of life. Meta-analysis of four randomized controlled trials showed significant improvements in Transition Dyspnea Index (TDI) (LS mean difference: 0.91; 95% CI: 0.61-1.21) and St. George's Respiratory Questionnaire for COPD (SGRQ-C) scores (LS mean difference: -1.92; 95% CI: -3.28 to -0.55). These improvements reached clinical significance (≥4 point reduction in SGRQ-C) at doses of 1.5 mg and 3 mg when added to tiotropium [7] [8] [9].

  • Non-steroidal Anti-inflammatory Action: Unlike corticosteroids, ensifentrine provides anti-inflammatory benefits without steroid-associated risks such as pneumonia. In human LPS-challenge models (simulating COPD-like inflammation), nebulized ensifentrine (1.5 mg once daily) significantly reduced inflammatory cell recruitment: total cells by 36%, neutrophils by 40%, macrophages by 27%, eosinophils by 44%, and lymphocytes by 67% compared to placebo in sputum samples [3] [5].

Table 3: Key Efficacy Endpoints from Ensifentrine Clinical Trials in COPD

EndpointStudy/DoseImprovement vs. PlaceboStatistical Significance
Lung Function
FEV₁ AUC₀–₁₂ₕENHANCE-1 (3 mg)+87 mLP < 0.001
FEV₁ AUC₀–₁₂ₕENHANCE-2 (3 mg)+94 mLP < 0.001
Peak FEV₁ (add-on to tiotropium)Dose-ranging (3 mg)+124.2 mLP < 0.001
Exacerbations
Moderate/Severe Exacerbation RateENHANCE-1 (3 mg)RR: 0.64P = 0.050
Moderate/Severe Exacerbation RateENHANCE-2 (3 mg)RR: 0.57P = 0.009
Time to First ExacerbationENHANCE-1 (3 mg)HR: 0.62P = 0.038
Patient-Reported Outcomes
SGRQ-C Total ScoreENHANCE-1 (3 mg)-3.2 points*P < 0.05
TDI Focal ScoreMeta-analysis (3 mg)+0.91P < 0.001
E-RS Total ScoreENHANCE-1 (3 mg)-1.8 points*P < 0.05

*Values represent least squares mean difference versus placebo; RR: rate ratio; HR: hazard ratio; *Study-specific values not provided in search results; pooled estimates from meta-analysis shown where available

The development of ensifentrine specifically for nebulized administration ensures high lung deposition and minimal systemic exposure, thereby maximizing therapeutic effects while limiting off-target adverse effects historically associated with oral PDE inhibitors. This localized delivery, combined with its novel dual mechanism, positions ensifentrine as a valuable addition to the COPD therapeutic arsenal, particularly for patients with persistent symptoms or exacerbations despite standard maintenance therapies [2] [4] [5].

Properties

CAS Number

298680-25-8

Product Name

Ensifentrine

IUPAC Name

2-[9,10-dimethoxy-4-oxo-2-(2,4,6-trimethylphenyl)imino-6,7-dihydropyrimido[6,1-a]isoquinolin-3-yl]ethylurea

Molecular Formula

C26H31N5O4

Molecular Weight

477.6 g/mol

InChI

InChI=1S/C26H31N5O4/c1-15-10-16(2)24(17(3)11-15)29-23-14-20-19-13-22(35-5)21(34-4)12-18(19)6-8-30(20)26(33)31(23)9-7-28-25(27)32/h10-14H,6-9H2,1-5H3,(H3,27,28,32)

InChI Key

CSOBIBXVIYAXFM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)N=C2C=C3C4=CC(=C(C=C4CCN3C(=O)N2CCNC(=O)N)OC)OC)C

Solubility

Soluble in DMSO, not in water

Synonyms

RPL-554; RPL-554; RPL-554; LS-193,855; LS 193,855; LS 193,855; LS193855; LS193855; LS-193855.

Canonical SMILES

CC1=CC(=C(C(=C1)C)N=C2C=C3C4=CC(=C(C=C4CCN3C(=O)N2CCNC(=O)N)OC)OC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.